molecular formula C20H16N2O2S B2504075 N-(4-methoxyphenyl)-10H-phenothiazine-10-carboxamide CAS No. 432501-92-3

N-(4-methoxyphenyl)-10H-phenothiazine-10-carboxamide

Cat. No.: B2504075
CAS No.: 432501-92-3
M. Wt: 348.42
InChI Key: FWVDBDKGHNEXLP-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-10H-phenothiazine-10-carboxamide is an organic compound that belongs to the phenothiazine class Phenothiazines are known for their diverse applications, particularly in the pharmaceutical industry

Scientific Research Applications

N-(4-methoxyphenyl)-10H-phenothiazine-10-carboxamide has a wide range of applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-10H-phenothiazine-10-carboxamide typically involves the condensation of 4-methoxyaniline with 10H-phenothiazine-10-carboxylic acid. This reaction is often carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under an inert atmosphere . The reaction conditions usually include refluxing in an appropriate solvent like dichloromethane or toluene.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, green chemistry approaches, such as using eco-friendly solvents and catalysts, are increasingly being adopted to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-10H-phenothiazine-10-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Bromine in acetic acid for bromination reactions.

Major Products

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-10H-phenothiazine-10-carboxamide involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of cellular pathways. For instance, it has been shown to inhibit certain kinases, which play a role in cancer cell proliferation . The compound’s ability to intercalate into DNA also contributes to its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-methoxyphenyl)-10H-phenothiazine-10-carboxamide stands out due to its phenothiazine core, which imparts unique electronic and photophysical properties. This makes it particularly valuable in applications such as organic electronics and as a fluorescent probe. Additionally, its potential therapeutic effects, especially in cancer treatment, highlight its significance in medicinal chemistry .

Properties

IUPAC Name

N-(4-methoxyphenyl)phenothiazine-10-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O2S/c1-24-15-12-10-14(11-13-15)21-20(23)22-16-6-2-4-8-18(16)25-19-9-5-3-7-17(19)22/h2-13H,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWVDBDKGHNEXLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)N2C3=CC=CC=C3SC4=CC=CC=C42
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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